Alisertib sodium, also known by its chemical formula , is a small molecule and a selective inhibitor of aurora A kinase, a critical enzyme involved in cell division. This compound is classified under the category of benzazepines, which are characterized by a benzene ring fused to an azepine ring. Alisertib sodium is currently under investigation for its potential therapeutic applications in various cancers, including relapsed or refractory peripheral T-cell lymphoma and several other malignancies such as breast cancer and lung cancer .
The synthesis of alisertib sodium involves several steps that typically include the formation of the core benzazepine structure followed by various functional group modifications. The specific synthetic pathway has not been fully elucidated in public literature, but it generally involves:
The precise reaction conditions, catalysts, and solvents used in the synthesis are critical for achieving high yields and purity. Research into optimizing these parameters continues to be an area of active investigation within pharmaceutical chemistry.
Alisertib sodium features a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for alisertib sodium is "sodium 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoate hydrate."
Alisertib sodium primarily functions as an inhibitor of aurora A kinase through competitive binding to its ATP-binding site. This inhibition disrupts normal mitotic processes within cancer cells.
The mechanism involves:
Alisertib sodium exerts its effects by selectively inhibiting aurora A kinase, leading to several downstream effects:
Alisertib sodium is primarily explored for its potential applications in oncology:
Alisertib sodium (C₂₇H₂₁ClFN₄NaO₅·H₂O; CAS 1208255-63-3) is a hydrated sodium salt formulation of the selective Aurora A kinase (AAK) inhibitor alisertib. Its molecular weight is 558.93 g/mol, featuring a complex polycyclic structure with a pyrimidobenzazepine core. Key functional groups include: a carboxylate moiety (enabling salt formation), ortho-fluorinated aryl ring, chloro-substituted benzazepine, and methoxybenzoate [1] [8]. The SMILES notation is "O.[Na+].COC1=C(C=CC(NC2=NC3=C(CN=C(C4=C3C=CC(Cl)=C4)C3=C(OC)C=CC=C3F)C=N2)=C1)C([O-])=O", highlighting the sodium coordination site [1] [6].
Molecular docking studies reveal that alisertib binds AAK's ATP-binding cleft through:
Table 1: Molecular Properties of Alisertib Sodium
Property | Value | Method/Reference |
---|---|---|
Empirical Formula | C₂₇H₂₁ClFN₄NaO₅·H₂O | DrugBank [1] |
Molecular Weight | 558.93 g/mol | Monoisotopic mass |
CAS Number | 1208255-63-3 | Chemical registry |
AAK Inhibition (IC₅₀) | 1.2 nM | Cell-free assay [6] |
Aurora B Inhibition (IC₅₀) | 396.5 nM | Cell-free assay [6] |
Selectivity Ratio (A/B) | >200-fold | HCT116 cells [2] |
The synthesis of alisertib employs a multi-step sequence originating from aminobenzophenone precursors (Scheme 1):
Optimization Strategies:
Table 2: Key Optimization Milestones
Compound | Aurora A IC₅₀ (nM) | GABA_A IC₅₀ (nM) | Brain AUC Reduction vs MLN8054 |
---|---|---|---|
MLN8054 | 31 | 330 | Baseline |
9 (Methoxy) | 10 | 150 | 3-fold |
Alisertib | 1 | >1000 | >5-fold [2] |
Solubility: Alisertib sodium exhibits moderate aqueous solubility (0.00145 mg/mL predicted), necessitating sodium salt formulation to improve dissolution. It is highly soluble in DMSO (>25 mg/mL) but insoluble in ethanol or water [6] [10].
Stability:
Bioavailability:
Table 3: Pharmacokinetic Profile of Alisertib Sodium
Parameter | Rat (IV) | Rat (PO) | Human (PO) |
---|---|---|---|
Clearance (CL) | 10.4 mL/min/kg | - | Low (est.) |
Vss | 2.21 L/kg | - | - |
T₁/₂ | 7.0 h | - | ~20 h [3] |
Bioavailability (F) | - | 124% | ~70% (est.) |
% Dose in Feces | - | - | 87.8% |
Alisertib demonstrates superior target specificity and therapeutic utility versus other Aurora kinase inhibitors:
Selectivity Profile:
Efficacy in Combination Therapy:
Table 4: Comparative Inhibitor Profiles
Agent | AAK IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Key Limitations |
---|---|---|---|
Alisertib | 1.2 | 396.5 | None significant |
MLN8054 | 31 | >5000 | GABA_A binding, somnolence |
VX-680 (Pan-inh) | 0.6 | 18 | Hematotoxicity, narrow window |
Barasertib (B-sel) | 1350 | 0.5 | Limited solid tumor activity |
Mechanistic Differentiation: Unlike pan-Aurora inhibitors that cause histone H3 phosphorylation defects (Aurora B-mediated), alisertib selectively induces mitotic spindle aberrations and G₂/M arrest without triggering polyploidy—a hallmark of Aurora B inhibition [5] [7]. This underlies its reduced toxicity profile in clinical testing.
Compound Synonyms Table
Synonym | Identifier |
---|---|
Alisertib sodium | Primary |
MLN8237 sodium | Development code |
MLN8237-004 | External ID [1] |
T76P158V9D | UNII number |
BDBM50334057 | Biodye ID |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7